Hydroxycetyl hydroxyethylstearamide
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Overview
Description
Hydroxycetyl hydroxyethylstearamide: is a compound that belongs to the family of amides, specifically derived from stearic acid. It is characterized by the presence of hydroxy (hydroxyl) groups, cetyl alcohol, and ethyl components. This compound is primarily used in cosmetic products for its skin conditioning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxycetyl hydroxyethylstearamide can be synthesized through the reaction of stearic acid with monoethanolamine under the influence of a catalyst. The reaction typically involves heating the mixture to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where stearic acid and monoethanolamine are combined. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Hydroxycetyl hydroxyethylstearamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides.
Scientific Research Applications
Hydroxycetyl hydroxyethylstearamide has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin conditioning properties .
Mechanism of Action
The mechanism of action of hydroxycetyl hydroxyethylstearamide involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, enhancing the stability and permeability of the membrane. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
Stearamide: Derived from stearic acid, used in similar applications but lacks the hydroxyl and ethyl components.
Cocamide: Derived from coconut fatty acids, used as a surfactant in personal care products.
Uniqueness: Hydroxycetyl hydroxyethylstearamide is unique due to its combination of hydroxy, cetyl, and ethyl groups, which confer enhanced skin conditioning properties and make it suitable for use in advanced cosmetic formulations .
Properties
CAS No. |
119093-81-1 |
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Molecular Formula |
C36H73NO3 |
Molecular Weight |
568.0 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-hydroxyhexadecyl)octadecanamide |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-36(40)37(32-33-38)34-35(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h35,38-39H,3-34H2,1-2H3 |
InChI Key |
UIXXNQDNAHRUSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CC(CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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